

A Technical Guide to the Spectroscopic Characterization of 2- (ethoxymethylene)propanedinitrile

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Compound of Interest

Compound Name: 2-(ethoxyimino)-Propanedinitrile

Cat. No.: B3331621

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Disclaimer: This document provides spectroscopic data for 2-

(ethoxymethylene)propanedinitrile. It is important to note that the requested compound, **2- (ethoxyimino)-propanedinitrile**, is not well-documented in publicly available chemical literature, with a notable absence of experimental data.[1] The structural similarity between the two names suggests a possible typographical error in the original query. This guide focuses on the extensively characterized and commercially available analogue, 2- **(ethoxymethylene)propanedinitrile**.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic data (NMR, IR, MS) for 2-(ethoxymethylene)propanedinitrile. The information is presented to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-(ethoxymethylene)propanedinitrile.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|----------------|-------------------|-----------------------------------|--------------|--------------------------------|
| ¹ H | CDCl₃ | 8.65 | S | |
| ¹ H | CDCl ₃ | 4.41 | q | 7.2 |
| ¹ H | CDCl₃ | 1.41 | t | 7.0 |
| 13 C | CDCl₃ | 157.6 | | |
| 13 C | CDCl₃ | 113.6 | _ | |
| 13 C | CDCl₃ | 112.4 | _ | |
| 13 C | CDCl₃ | 85.1 | _ | |
| 13 C | CDCl₃ | 68.0 (ethoxy CH ₂) | _ | |
| 13C | CDCl₃ | 14.5 (ethoxy CH ₃) | - | |

Note: Some ¹³C NMR data is sourced from spectral databases and may not specify multiplicity.

Table 2: Infrared (IR) Spectroscopy Data

| Technique | Wavenumber (cm⁻¹) | Assignment |
|------------|-------------------|-------------|
| KBr-Pellet | 2225 | C≡N stretch |
| KBr-Pellet | 1604 | C=C stretch |
| KBr-Pellet | 1575 | |
| ATR-Neat | 2220 | C≡N stretch |
| ATR-Neat | 1580 | C=C stretch |

Table 3: Mass Spectrometry (MS) Data



| Technique | m/z | Interpretation |
|--------------------------|--------|--|
| Electron Ionization (EI) | 122.05 | [M] ⁺ |
| Electron Ionization (EI) | 94 | [M - C ₂ H ₄]+ |
| Electron Ionization (EI) | 67 | [M - C ₂ H ₅ O] ⁺ |

Experimental Protocols

Detailed experimental methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H and ¹³C NMR: Spectra were recorded on a 300 MHz spectrometer.[2] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- KBr-Pellet Technique: The spectrum was obtained using a Bruker IFS 85 FT-IR spectrometer. The sample was prepared by mixing with potassium bromide (KBr) and pressing into a pellet.[3]
- Attenuated Total Reflectance (ATR) Technique: The ATR-IR spectrum was recorded on a Bruker Tensor 27 FT-IR instrument using a DuraSamplIR II accessory. The spectrum was acquired from a neat sample.[3]

Mass Spectrometry (MS):

• Electron Ionization (EI): Mass spectra were obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[4] The specific instrumentation and conditions are not detailed in the available public data.

Logical Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like 2-(ethoxymethylene)propanedinitrile.

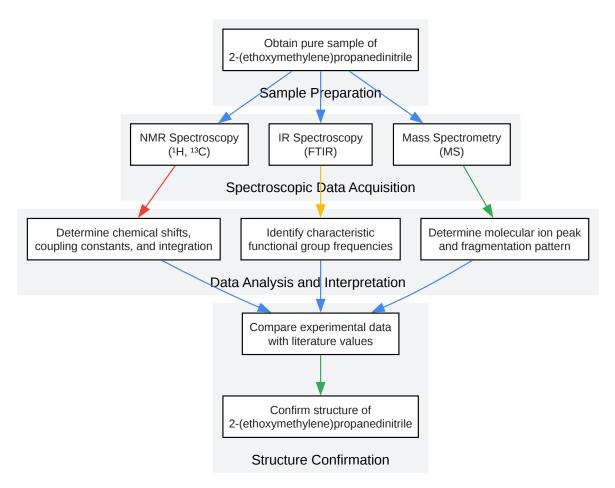


Figure 1: Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational set of spectroscopic data and methodologies for 2-(ethoxymethylene)propanedinitrile, which should prove valuable for its use in synthetic chemistry and materials science. For further, more in-depth analysis, techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) would be beneficial.



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References

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